(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone
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Overview
Description
(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone: 5- (2-THIENYLACETYL)-1,5-DIHYDROPYRROLO ... Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone typically involves the reaction of 4-methylpiperazine with 1H-pyrazole-5-carboxylic acid or its derivatives under specific conditions. One common method is the amide coupling reaction , which can be facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be employed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives , reduced analogs , and substituted derivatives with different functional groups.
Scientific Research Applications
(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone:
Medicine: : The compound has shown anti-inflammatory and analgesic properties, making it a candidate for developing new pain-relief medications.
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Research has explored its effects on biological systems, including its potential as a pharmacological tool .
Industry: : The compound's properties may be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound may modulate signaling pathways related to inflammation and pain, leading to its therapeutic effects.
Comparison with Similar Compounds
(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone: can be compared with other piperazine derivatives such as (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone and (4-methylpiperazin-1-yl)(2-nitrophenyl)methanone . While these compounds share structural similarities, their unique substituents and functional groups result in different biological activities and applications.
List of Similar Compounds
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
(4-methylpiperazin-1-yl)(2-nitrophenyl)methanone
4-(4-methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyridin-1-yl]methanone
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-4-6-13(7-5-12)9(14)8-2-3-10-11-8/h2-3H,4-7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHOBXCJGNNREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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